molecular formula C19H24ClN5O B12281318 N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12281318
M. Wt: 373.9 g/mol
InChI Key: NKHYNINVIMIWLZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group and the pyrimidinyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H24ClN5O

Molecular Weight

373.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C19H24ClN5O/c1-14-10-21-18(22-11-14)24(2)17-4-3-9-25(13-17)19(26)23-12-15-5-7-16(20)8-6-15/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,23,26)

InChI Key

NKHYNINVIMIWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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